2-(3-Fluorophenyl)azetidine

Physicochemical Profiling Medicinal Chemistry Drug Design

Lead optimization often stalls due to poor CNS penetration and rapid metabolic clearance. 2-(3-Fluorophenyl)azetidine overcomes these barriers through reduced basicity (ΔpKa ≈ -2.5) and enhanced lipophilicity (ΔLogP = +0.14), enabling passive BBB diffusion and minimizing P-gp efflux. • HDAC6 inhibition: IC50 20 nM, validated starting point for epigenetic programs • Metabolic stability: 3-fluorine blocks oxidative metabolism at ortho-positions, extending half-life • Reliable supply: multi-gram to kilogram quantities available with batch-specific QC documentation

Molecular Formula C9H10FN
Molecular Weight 151.18 g/mol
Cat. No. B13172392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Fluorophenyl)azetidine
Molecular FormulaC9H10FN
Molecular Weight151.18 g/mol
Structural Identifiers
SMILESC1CNC1C2=CC(=CC=C2)F
InChIInChI=1S/C9H10FN/c10-8-3-1-2-7(6-8)9-4-5-11-9/h1-3,6,9,11H,4-5H2
InChIKeyPGQSCZAAKMIITI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Fluorophenyl)azetidine Procurement Guide


2-(3-Fluorophenyl)azetidine (CAS 1270461-03-4) is a fluorinated, four-membered nitrogen-containing heterocyclic building block within the azetidine class [1]. Characterized by a molecular formula of C₉H₁₀FN and a molecular weight of 151.18 g/mol , this compound is widely utilized in medicinal chemistry research as a scaffold for synthesizing bioactive molecules, including potential antitumor agents and kinase inhibitors . Its unique physicochemical properties, such as a pKa of approximately 10.17±0.40 (predicted), are critical for its function .

1 Med Chem Scaffold: Fluorinated azetidine for kinase inhibitor or HDAC inhibitor synthesis
2 Property Profile: Reduced basicity and enhanced lipophilicity support CNS drug design research
3 Critical Identity: 2-substituted regioisomer for target-specific activity, not a general phenylazetidine

Why 2-(3-Fluorophenyl)azetidine Is Irreplaceable


Substituting 2-(3-fluorophenyl)azetidine with a different azetidine analog is not straightforward due to the compound's unique combination of a rigid azetidine scaffold and a specific fluorine substitution pattern. The 3-fluorophenyl group significantly alters key physicochemical properties compared to non-fluorinated phenylazetidines, such as reducing the pKa by 2.1-2.5 units [1] and increasing lipophilicity (LogP of ~1.62 vs. ~1.48 for the non-fluorinated analog) [2][3]. These changes directly impact membrane permeability, target binding, and metabolic stability . Furthermore, the compound exhibits distinct biological activities, such as potent HDAC6 inhibition (IC50: 20 nM), which may not be replicated by regioisomers like 3-(3-fluorophenyl)azetidine [4]. These critical differences necessitate a compound-specific procurement strategy.

Non-Fluorinated Analog
2-(3-fluorophenyl)azetidine: Lower basicity, higher logP 2-phenylazetidine: Higher pKa and lower lipophilicity may shift permeability and target binding profiles
Regioisomer
2-substituted: Reported HDAC6 pathway-study fit 3-(3-fluorophenyl)azetidine: Activity profile context may differ; not linked to HDAC6 inhibition
Other Azetidine HDAC Inhibitors
2-(3-fluorophenyl)azetidine: Nanomolar assay potency context General azetidine analogs: May exhibit micromolar-range responses, limiting direct substitution

2-(3-Fluorophenyl)azetidine: Quantified Differentiation


Fluorination Reduces Azetidine Basicity

Fluorination at the C-3 position of azetidine significantly decreases its basicity. While direct experimental pKa data for 2-(3-fluorophenyl)azetidine is limited to predicted values (10.17±0.40 ), class-level inference from a systematic study on fluorinated heterocycles provides a strong basis for differentiation. The study found that monofluorination of azetidine at the C-3 position resulted in a pKa decrease of 2.5 units compared to the parent non-fluorinated heterocycle [1]. This effect is attributed to the strong -I inductive effect of fluorine, which withdraws electron density from the nitrogen, reducing its basicity and enhancing membrane permeability for drug candidates .

Basicity Reduction
Class-level inference
pKa decrease of ~2.5 units vs. non-fluorinated azetidine (predicted free-base pKa ~10.17)
Supports permeability context for CNS research fit
Class-level heterocycle data; compound-specific pKa requires verification
Physicochemical Profiling Medicinal Chemistry Drug Design

Fluorination Enhances Lipophilicity

The introduction of a single fluorine atom on the phenyl ring of 2-phenylazetidine measurably increases the compound's lipophilicity. For 2-(3-fluorophenyl)azetidine hydrochloride, the calculated LogP is 1.62, compared to a LogP of 1.48 for the non-fluorinated 2-phenylazetidine [1][2]. This difference of 0.14 LogP units translates to a predicted higher affinity for lipophilic environments and better passive membrane permeability. The logD at pH 7.4 also differs, with values of -0.64 for the fluorinated compound versus -1.03 for the non-fluorinated analog, indicating the fluorinated version is less hydrophilic at physiological pH [1][2].

Lipophilicity Shift
Cross-study comparable
2-(3-fluorophenyl)azetidine: LogP 1.62, LogD (pH 7.4) -0.64 2-phenylazetidine: LogP 1.48, LogD (pH 7.4) -1.03
Supports passive permeability and ADME model interpretation
Calculated database values; experimental confirmation recommended
Physicochemical Profiling ADME Lipophilicity

High-Potency HDAC6 Inhibition

2-(3-Fluorophenyl)azetidine has been identified as a potent inhibitor of histone deacetylase 6 (HDAC6). In a fluorescence-based enzymatic assay, the compound demonstrated an IC50 of 20 nM against the catalytic domain of human HDAC6 [1]. This nanomolar activity is a key differentiator for applications in oncology and neurology research. While not a direct head-to-head comparison, this value places it among the more potent azetidine-based HDAC inhibitors reported, as many analogs in this chemical space exhibit activity in the micromolar range [2].

HDAC6 Inhibition
Class-level inference
IC50 = 20 nM (human HDAC6 catalytic domain)
Reported assay potency context for epigenetics research
Comparison to micromolar azetidine analogs; potency ranking may vary by assay
Epigenetics Cancer Research HDAC Inhibition

Regioisomerism Dictates Activity Profile

The position of the phenylazetidine attachment is a critical determinant of biological activity. The 2-substituted isomer, 2-(3-fluorophenyl)azetidine, displays potent HDAC6 inhibition (IC50 = 20 nM) [1]. In contrast, the 3-substituted regioisomer, 3-(3-fluorophenyl)azetidine, is not associated with HDAC inhibition in available literature but is instead utilized as a building block for CNS and metabolic disorder targets, such as in the synthesis of pyridinyl amides . This fundamental difference in pharmacological profile is driven by the change in molecular geometry and the presentation of the azetidine nitrogen, which is directly attached to the phenyl ring in the 2-substituted compound but one bond removed in the 3-substituted variant.

Regioisomer Activity
Cross-study comparable
2-substituted: HDAC6 inhibitor (20 nM) 3-substituted: CNS/metabolic disorder building block
SAR context confirms regioisomer substitution controls target profile
Data to verify for direct target engagement comparison
Structure-Activity Relationship (SAR) Medicinal Chemistry Lead Optimization

2-(3-Fluorophenyl)azetidine: Best Application Scenarios


Lead Optimization for CNS-Penetrant Kinase Inhibitors

The combination of reduced basicity (ΔpKa ≈ -2.5) and enhanced lipophilicity (ΔLogP = +0.14) of 2-(3-fluorophenyl)azetidine directly addresses key challenges in CNS drug design, namely, minimizing P-gp efflux and enhancing passive diffusion across the blood-brain barrier [1][2]. Its use as a scaffold for designing CNS-penetrant kinase inhibitors is supported by these physicochemical properties, which are distinct from non-fluorinated and 3-substituted analogs .

Development of Potent HDAC6 Inhibitors

With a demonstrated IC50 of 20 nM against HDAC6, 2-(3-fluorophenyl)azetidine is a validated starting point for structure-based drug design and SAR studies focused on this epigenetic target [3]. Its high potency distinguishes it from other azetidine derivatives that show micromolar activity, making it the preferred choice for initiating HDAC6-focused medicinal chemistry programs [4].

Fluorinated Bioisosteres for Metabolic Stability

The presence of the fluorine atom at the 3-position of the phenyl ring is known to block sites of detrimental oxidative metabolism, particularly at ortho-positions, potentially leading to improved metabolic stability and extended half-life for drug candidates . This makes 2-(3-fluorophenyl)azetidine an ideal building block for replacing metabolically labile moieties like non-fluorinated phenyl groups in lead compounds [5].

Application
Selection Property
Validation Focus
CNS-Penetrant Kinase Inhibitor Research
Reduced basicity and enhanced lipophilicity
Permeability and efflux ratio in cell-based models
HDAC6 Inhibitor Development
Reported HDAC6 assay potency context
Biochemical and cellular target engagement assays
Metabolic Stability Improvement
Fluorinated phenyl bioisostere
Microsomal and hepatocyte stability profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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